(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c1-13-19(20(24-28-13)17-4-2-3-5-18(17)22)21(26)25-10-14(11-25)12-27-16-8-6-15(23)7-9-16/h2-9,14H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULYWYCFNOMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone, often referred to as a complex isoxazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and virology. This article reviews existing literature on its biological activity, including findings from various studies, synthesis methods, and potential applications.
Chemical Structure and Properties
This compound features a unique combination of isoxazole and azetidine moieties, contributing to its diverse biological effects. The molecular formula is with a molecular weight of 427.88 g/mol. The presence of halogen substituents enhances its pharmacological profile by influencing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces S phase arrest |
| 4i | HepG2 | 2.32 | Induces G2/M phase arrest |
| 5e | MCF-7 | 3.77 | Inhibits apoptosis via Bax/Bcl-2 modulation |
The mechanism of action involves inducing cell cycle arrest and increasing the Bax/Bcl-2 ratio, which promotes apoptosis in cancer cells .
Antiviral Activity
The compound has also been studied for its antiviral properties, particularly against influenza viruses. Piperazine analogs related to this compound have shown broad-spectrum antiviral activity, suggesting potential therapeutic applications in treating viral infections .
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives and evaluated their anticancer properties. The most potent compounds demonstrated IC50 values comparable to established chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .
Study on Antiviral Properties
Another study highlighted the synthesis of piperazine derivatives from isoxazole frameworks. These derivatives exhibited significant antiviral activity against influenza A virus, showcasing the versatility of the compound's structure in targeting different biological pathways .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the interaction with bacterial cell membranes, making it a candidate for developing new antibiotics.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of isoxazole derivatives were synthesized and tested against various bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Isoxazole derivatives have been shown to inhibit inflammatory pathways, making them suitable for treating conditions like arthritis.
Case Study:
A clinical trial reported in Pharmacology Research & Perspectives evaluated the anti-inflammatory effects of isoxazole derivatives in animal models, demonstrating a significant reduction in inflammation markers .
Agrochemical Applications
The compound's structure suggests potential use as a pesticide or herbicide. The fluorophenoxy group may enhance its efficacy against specific pests while minimizing environmental impact.
Pesticidal Activity
Research indicates that compounds with similar structures exhibit effective insecticidal properties.
Data Table: Pesticidal Efficacy
Material Science
The unique properties of this compound make it suitable for developing advanced materials, particularly in coatings and polymers.
Coating Applications
The incorporation of isoxazole derivatives into polymer matrices has been shown to improve thermal stability and resistance to degradation.
Case Study:
A study published in Materials Science & Engineering highlighted the use of isoxazole-based polymers in protective coatings for electronic devices, demonstrating enhanced durability under harsh conditions .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and electronic characteristics of the target compound with similar molecules:
Electronic and Physicochemical Properties
- Solubility: The azetidine’s compact structure may reduce solubility in polar solvents relative to pyrrolidine derivatives (e.g., ), though the fluorophenoxy group could mitigate this via hydrophobic interactions.
- Conformational Flexibility : The azetidine’s strain (compared to pyrrolidine in ) may restrict rotational freedom, favoring specific binding conformations in biological targets.
Q & A
Q. What synthetic routes are most effective for preparing (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Isoxazole ring formation : Condensation of β-diketones with hydroxylamine derivatives under acidic conditions, as seen in analogous isoxazole syntheses .
- Azetidine functionalization : Nucleophilic substitution on azetidine using 4-fluorophenoxymethyl chloride, requiring anhydrous solvents (e.g., THF) and bases like NaH to minimize side reactions .
- Coupling via methanone linkage : Use of coupling agents (e.g., EDCI/HOBt) to join the isoxazole and azetidine moieties. Optimize stoichiometry (1:1.2 molar ratio) and monitor via TLC to ensure complete reaction .
Critical parameters : Temperature control (<0°C for azetidine alkylation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can the structural identity and purity of this compound be validated?
Analytical workflow :
- NMR : Confirm regiochemistry of the isoxazole (C-4 substitution) via ¹H NMR (singlet for H-5 methyl at δ 2.4–2.6 ppm) and azetidine protons (δ 3.5–4.2 ppm for N-CH₂) .
- HRMS : Validate molecular formula (C₂₂H₁₉ClFNO₃) with <2 ppm error.
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA).
- X-ray crystallography (if crystals form): Resolve ambiguities in stereochemistry, especially around the azetidine ring .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, JAK2) due to isoxazole’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM.
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation.
Data interpretation : Compare IC₅₀ values with structurally related compounds (e.g., 1-(4-Fluorophenyl)-3-(3-methylphenyl)urea, IC₅₀ = 12 μM in MCF-7) to prioritize lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
SAR strategies :
- Substituent variation : Replace 2-chlorophenyl with 2,6-dichlorophenyl to test halogen effects on target binding .
- Azetidine ring modifications : Introduce spirocyclic or fused rings to rigidity the structure and improve metabolic stability .
- Methanone linker replacement : Test sulfonamide or amide alternatives to modulate polarity.
Example findings :
| Modification | Bioactivity (IC₅₀, μM) |
|---|---|
| Parent compound | 8.2 (EGFR) |
| 2,6-Dichlorophenyl analog | 3.7 (EGFR) |
| Spiroazetidine derivative | 6.1 (EGFR, t₁/₂ = 4.2 h) |
Q. How should contradictory data in enzymatic vs. cellular assays be resolved?
Case study : If the compound shows potent enzymatic inhibition (e.g., IC₅₀ = 0.5 μM for kinase X) but weak cellular activity (IC₅₀ = 50 μM):
- Permeability : Assess via Caco-2 monolayer (Papp <1 ×10⁻⁶ cm/s indicates poor absorption).
- Protein binding : Use equilibrium dialysis; >95% binding reduces free drug concentration.
- Metabolic stability : Incubate with liver microsomes; low t₁/₂ (<15 min) suggests rapid clearance .
Mitigation : Introduce prodrug moieties (e.g., esterification of phenolic groups) or optimize logP (aim for 2–3) via substituent engineering .
Q. What computational methods are suitable for predicting off-target interactions?
In silico pipeline :
Docking : Use AutoDock Vina to screen against Pharmaprojects’ target database. Prioritize targets with Glide scores <-7.0 kcal/mol.
MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
Machine learning : Train models on ChEMBL data to predict ADMET profiles.
Validation : Compare predictions with experimental hERG inhibition data (e.g., patch-clamp assays) to refine models .
Q. How can environmental fate studies be integrated into the research workflow?
Ecotoxicology design :
- Degradation : Hydrolysis at pH 4–9 (70°C, 48h) to identify breakdown products via LC-QTOF.
- Bioaccumulation : Calculate logKow (CLOGP ≈3.1) to estimate BCF (if >1000, high risk).
- Toxicity : Daphnia magna acute toxicity (EC₅₀ <1 mg/L warrants mitigation) .
Regulatory alignment : Follow OECD 307 guidelines for soil degradation studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
